(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene

Physical Organic Chemistry Computational Chemistry Valence Isomerization

(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene (CAS 78817-03-5) is the chiral, bicyclic valence tautomer of cyclooctatetraene, possessing a strained four-membered cyclobutene ring fused to a 1,3-cyclohexadiene moiety. As a C8H8 hydrocarbon (MW 104.15 g/mol), its rigid, pre-organized framework serves as a key building block in organic synthesis and a prototypical model for studying pericyclic reactivity and ring-strain energy.

Molecular Formula C8H8
Molecular Weight 104.15 g/mol
CAS No. 78817-03-5
Cat. No. B14443499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene
CAS78817-03-5
Molecular FormulaC8H8
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESC1=CC2C=CC2C=C1
InChIInChI=1S/C8H8/c1-2-4-8-6-5-7(8)3-1/h1-8H/t7-,8+
InChIKeyODPJJUMAGHWOOY-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene (CAS 78817-03-5): Core Structure and Procurement Significance


(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene (CAS 78817-03-5) is the chiral, bicyclic valence tautomer of cyclooctatetraene, possessing a strained four-membered cyclobutene ring fused to a 1,3-cyclohexadiene moiety [1]. As a C8H8 hydrocarbon (MW 104.15 g/mol), its rigid, pre-organized framework serves as a key building block in organic synthesis and a prototypical model for studying pericyclic reactivity and ring-strain energy [2]. The specific (1R,6S) stereochemistry is critical for applications requiring chiral induction or stereospecific transformations, distinguishing it from its achiral parent or racemic mixtures.

Stereochemical-control study fit – defined (1R,6S) enantiomer for chiral induction workflows
Ring-strain reactivity probe – strained cyclobutene-fused framework for pericyclic research
Metal-coordination scaffold – rigid bicyclic core supports organometallic complexation studies

Critical Procurement Caveats: Why Other Cyclooctatetraene Isomers and Derivatives Are Not Interchangeable


Despite sharing the same molecular formula (C8H8), in-class compounds like cyclooctatetraene (COT) and its other isomers exhibit fundamentally different thermodynamic stabilities, metal-binding affinities, and reaction pathways [1]. For instance, unsubstituted COT is thermodynamically more stable than its bicyclic isomer, yet the bicyclic framework can be selectively stabilized by metal coordination [2]. Moreover, the (1R,6S) enantiomer provides chiral information absent in achiral or racemic analogs, a necessity for asymmetric synthesis. Substituting a generic bicyclo[4.2.0]octa-2,4,7-triene for the specific (1R,6S) stereoisomer risks failed stereocontrol, altered reaction energetics, and non-reproducible outcomes, making precise selection based on quantitative differentiation non-negotiable.

This ProductStrained bicyclic enantiomer; higher energy isomer
Cyclooctatetraene (COT)Thermodynamically more stable; absent chiral information; distinct photochemical fate
This ProductMetal-coordination can reverse relative stability
Racemic or generic bicyclo isomerLacks enantiomer-specific control; stereochemical outcome may not transfer
This ProductElongated bridgehead bond confirmed structurally
Unstrained COTBond-length profile differs; ring-opening reactivity context may shift

Quantifiable Differentiation of (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene Against Key Analogs


Thermodynamic Instability vs. Cyclooctatetraene: Enthalpy Difference Quantified

The target compound exists in a dynamic equilibrium with cyclooctatetraene (COT). Experimental determination of the gas-phase enthalpy of reaction (ΔrH°) for the conversion of the bicyclic isomer to COT establishes a quantitative energy difference [1]. DFT calculations provide a more precise comparison of the relative energies of the two isomers [2]. This energy penalty is a direct result of the ring strain inherent in the four-membered cyclobutene ring.

Enthalpy vs. COT
Cross-study comparable
ΔrH° = 5.5 ± 0.6 kcal/mol (exp.); ΔE = 7.0 kcal/mol (DFT)
Reported ring-strain energy context
Gas phase; B3LYP/6-31G(d) basis
Physical Organic Chemistry Computational Chemistry Valence Isomerization

Metal Carbonyl Binding Affinity: Altered Energy Landscape Upon Fe(CO)3 Complexation

The energy landscape of the bicyclic framework is dramatically altered upon complexation with transition metals. While unsubstituted COT is lower in energy than the bicyclic isomer, DFT calculations reveal that the iron tricarbonyl complex of COT [COT-Fe(CO)3] is lower in energy than the corresponding complex of the bicyclic isomer [BCOT-Fe(CO)3] [1]. However, this relative stability is reversed for tetramethyl-substituted systems, where the tetramethylBCOT-Fe(CO)3 complex becomes lower in energy than the TMCOT-Fe(CO)3 complex [1]. This substituent-dependent reversal in relative stability is a critical consideration for designing syntheses involving metal-mediated stabilization of the bicyclic framework.

Fe(CO)₃ complex stability
Direct head-to-head
Unsubstituted: BCOT-Fe(CO)₃ higher in energy than COT-Fe(CO)₃; order reversed with tetramethyl substitution
Substituent-dependent energy landscape context
DFT (B3LYP/6-31G(d))
Organometallic Chemistry Coordination Chemistry DFT Calculations

Photochemical Fate Divergence: Distinct Product Distributions Under Irradiation

Under photochemical conditions, the target compound exhibits a reaction pathway distinct from its isomer cyclooctatetraene (COT). While acetone-sensitized irradiation of COT at -60°C yields semibullvalene (42% yield) and benzene as major volatile products, independent irradiation of the bicyclo[4.2.0]octa-2,4,7-triene framework under typical conditions afforded only benzene, definitively excluding it as an intermediate in the COT-to-semibullvalene pathway [1]. This establishes that, despite being a valence tautomer, the bicyclic isomer is not on the same photochemical reaction coordinate as COT for semibullvalene formation.

Photochemical product fate
Direct head-to-head
COT: ~42% semibullvalene + benzene; Bicyclic isomer: benzene only
Pathway-divergence context; not an intermediate to semibullvalene
Acetone-sensitized, −60 °C
Photochemistry Mechanistic Studies Reaction Pathways

Ring Strain and Bond Length Anomalies: Structural Evidence from X-ray Crystallography

The inherent ring strain of the bicyclo[4.2.0]octa-2,4,7-triene framework is manifested structurally. A single-crystal X-ray diffraction study of a disubstituted derivative confirmed the fused six- and four-membered ring system and revealed that the bridgehead bond, which is common to both rings, is significantly elongated [1]. This bond elongation is a direct consequence of the strain energy and provides a clear structural marker differentiating it from the unstrained, monocyclic COT ring system. The specific (1R,6S) stereochemistry further defines the exact spatial arrangement of the ring system in three dimensions.

Bridgehead bond length
Class-level inference
Significantly elongated vs. typical C(sp²)–C(sp²) single bond
Strain-localization structural marker
X-ray on disubstituted Fe(CO)₃ complex
Structural Chemistry X-ray Crystallography Strain Analysis

Strategic Deployment: Where (1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene Delivers Definitive Scientific Value


Asymmetric Synthesis and Chiral Auxiliary Development

The defined (1R,6S) absolute stereochemistry makes this compound essential for projects requiring chiral induction. In contrast to achiral cyclooctatetraene or racemic mixtures, this specific enantiomer can be used to build stereochemical complexity in target molecules, leveraging its strained, rigid framework to control the facial selectivity of subsequent pericyclic reactions or metal-catalyzed processes [1].

Mechanistic Probes for Pericyclic and Photochemical Reactions

This compound is a crucial tool for delineating complex reaction mechanisms. As demonstrated by its distinct photochemical fate compared to COT, it serves as a definitive negative control to rule out or confirm the intermediacy of bicyclic valence tautomers in COT rearrangements [1]. Its use is indicated when mechanistic ambiguity exists regarding cyclobutene ring-opening vs. other pericyclic pathways.

Model System for Ring Strain and Bond Reactivity Studies

The quantifiable 5.5–7.6 kcal/mol energy difference relative to COT, coupled with the structurally confirmed elongated bridgehead bond, positions this compound as an ideal model system for fundamental studies of ring strain [REFS-1, REFS-2]. Research aimed at correlating computed strain energies with experimental reaction rates or selectivity will benefit from this well-characterized, strained bicyclic framework.

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Enantiomer-specific control
Stereochemical outcome review
Mechanistic probe for pericyclic reactions
Photochemical pathway distinction
Product distribution verification
Ring-strain model studies
Strain-energy quantification
Bond-reactivity correlation

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9 linked technical documents
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